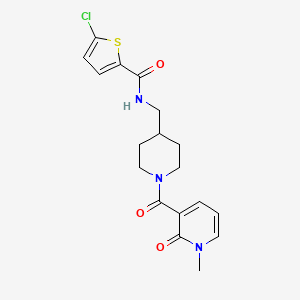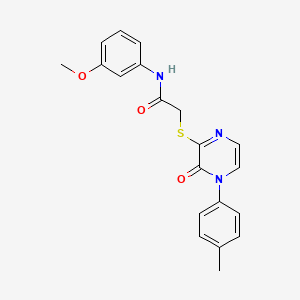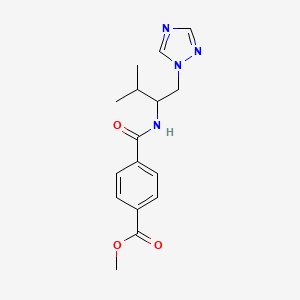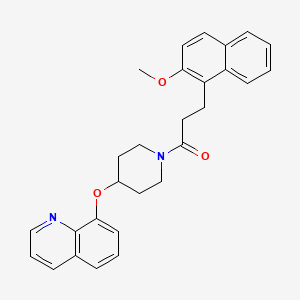![molecular formula C17H23N3O2 B2457634 2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415584-01-7](/img/structure/B2457634.png)
2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes.
Scientific Research Applications
2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound has been identified as a potential target for the development of new drugs. This compound has been shown to inhibit this compound activity, which could potentially lead to the development of new therapies for Alzheimer's disease. In bipolar disorder, this compound has been implicated in the regulation of mood stabilization. This compound has been shown to inhibit this compound activity, which could potentially lead to the development of new mood stabilizers. In cancer, this compound has been identified as a potential target for the development of new therapies. This compound has been shown to inhibit this compound activity, which could potentially lead to the development of new cancer therapies.
Mechanism of Action
2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole works by inhibiting the activity of this compound. This compound is an enzyme that plays a crucial role in various physiological processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of this compound activity has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound activity. Inhibition of this compound activity has been shown to have various effects on cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Additionally, inhibition of this compound activity has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its potent inhibition of this compound activity. This compound has been shown to be a highly effective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various physiological processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is the development of new therapies for Alzheimer's disease, bipolar disorder, and cancer. Inhibition of this compound activity has been shown to have therapeutic potential in these diseases, and this compound could potentially be used as a starting point for the development of new drugs. Another potential direction is the study of the role of this compound in other physiological processes. This compound has been implicated in various other diseases and cellular processes, and the use of this compound could potentially shed light on the role of this compound in these processes. Additionally, the development of new this compound inhibitors with improved potency and selectivity could be a future direction for the study of this compound.
Synthesis Methods
The synthesis of 2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction of 4-(Oxan-3-ylmethyl)piperazine with 2-bromo-1,3-benzoxazole in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of approximately 60%.
Properties
IUPAC Name |
2-[4-(oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-6-16-15(5-1)18-17(22-16)20-9-7-19(8-10-20)12-14-4-3-11-21-13-14/h1-2,5-6,14H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMSBQEYOXKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
![3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2457553.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)





![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)

![Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2457570.png)
![5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2457572.png)
![8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457573.png)
